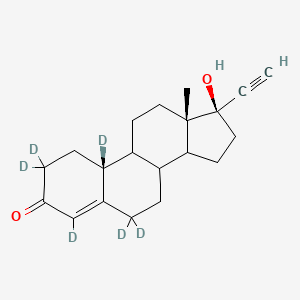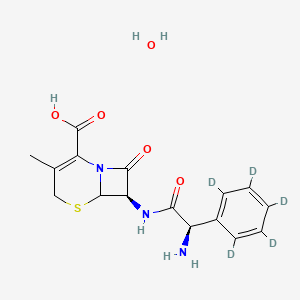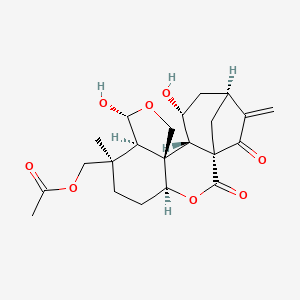
OP-145
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OP-145 is a synthetic antimicrobial peptide (AMP) similar to the human cathelicidin LL-37. This compound consists of 24 amino acids and has demonstrated antibacterial and cytotoxic properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial Effects
OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, shows significant antibacterial activity, especially against drug-resistant strains. In a study by Ming and Huang (2017), this compound demonstrated strong antibacterial activity against nine methicillin-resistant Staphylococcus aureus (MRSA) strains. The peptide substantially reduced the growth and biofilm formation of these drug-resistant strains, indicating its potential as a new approach in controlling bacterial infections (Ming & Huang, 2017).
Interaction with Membrane Systems
Malanovic et al. (2015) explored the interactions between this compound and membrane systems that mimic bacterial and mammalian cells. This compound was shown to interact differently with membranes depending on their composition, which is crucial for its selective activity against bacteria while being less harmful to human cells. For instance, the peptide caused membrane thinning in bacterial mimics while leading to disintegration in mammalian mimics, showcasing its ability to differentiate between bacterial and human cells (Malanovic et al., 2015).
Membrane Selectivity and Activity
Further research by Malanovic et al. (2014) on the biophysical characterization of this compound revealed its varied interactions with different lipid systems. The study highlighted the peptide's ability to form disk-like aggregates in mammalian mimics and induce a quasi-interdigitated structure in bacterial mimics. Interestingly, a point mutation in the hydrophobic region of this compound was found to enhance its membrane selectivity, indicating the potential for fine-tuning its properties for therapeutic purposes (Malanovic et al., 2014).
Prevention of Biomaterial-Associated Infections
De Breij et al. (2016) focused on preventing biomaterial-associated infections (BAIs) caused by Staphylococcus aureus. They developed an antimicrobial implant-coating by incorporating this compound into a Polymer-Lipid Encapsulation MatriX (PLEX), which released the peptide in a controlled manner. This innovative coating significantly reduced implant colonization and S. aureus-induced BAIs, offering a promising strategy for preventing such infections in clinical settings (De Breij et al., 2016).
Eigenschaften
Molekularformel |
C142H246N46O31 |
|---|---|
Molekulargewicht |
3093.762 |
Aussehen |
Off white to light yellow powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1150704.png)

![(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1150716.png)


